molecular formula C16H14N2O3 B15194291 Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate CAS No. 73418-50-5

Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate

Cat. No.: B15194291
CAS No.: 73418-50-5
M. Wt: 282.29 g/mol
InChI Key: XROQRGQDRHXZLT-UHFFFAOYSA-N
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Description

Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate: is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and imidazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1H-benzimidazole-2-ylmethanol and 4-hydroxybenzoic acid .

  • Reaction Steps: The process involves the esterification of 4-hydroxybenzoic acid with 1H-benzimidazole-2-ylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) .

  • Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel, and the reaction is monitored until completion.

  • Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids.

  • Reduction Products: Alcohols.

  • Substitution Products: Various substituted benzimidazoles.

Scientific Research Applications

Chemistry: Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its biological activity, including its potential as an antimicrobial agent and its role in modulating biological pathways.

Medicine: Research has explored its use in the treatment of various diseases, including its potential as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Benzimidazole-2-ylmethanol

  • 4-hydroxybenzoic acid

  • N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline

  • N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide

Uniqueness: Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate is unique in its combination of the benzimidazole core with the benzoate ester group, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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Properties

CAS No.

73418-50-5

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)11-6-8-12(9-7-11)21-10-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,17,18)

InChI Key

XROQRGQDRHXZLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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